4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)isoquinolin-1(2H)-one
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Overview
Description
4-[3-(3-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-2-(4-METHYLPHENYL)-1,2-DIHYDROISOQUINOLIN-1-ONE is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, an oxadiazole ring, and a dihydroisoquinolinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-2-(4-METHYLPHENYL)-1,2-DIHYDROISOQUINOLIN-1-ONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the 1,2,4-oxadiazole ring, which can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions . The chlorophenyl group is introduced via electrophilic aromatic substitution reactions, while the dihydroisoquinolinone moiety is formed through cyclization reactions involving appropriate precursors .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
4-[3-(3-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-2-(4-METHYLPHENYL)-1,2-DIHYDROISOQUINOLIN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxadiazole ring or other functional groups to their corresponding reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce or replace substituents on the aromatic rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted aromatic compounds .
Scientific Research Applications
4-[3-(3-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-2-(4-METHYLPHENYL)-1,2-DIHYDROISOQUINOLIN-1-ONE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its unique structural features
Material Science: Its properties make it a candidate for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Studies: The compound is used in studies to understand its interactions with biological targets, which can provide insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 4-[3-(3-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-2-(4-METHYLPHENYL)-1,2-DIHYDROISOQUINOLIN-1-ONE involves its interaction with specific molecular targets in biological systems. The oxadiazole ring and chlorophenyl group are known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: These compounds share the oxadiazole ring structure and have similar biological activities.
Quinoxaline Derivatives: These compounds also exhibit antimicrobial and antiviral properties and are structurally related to the oxadiazole ring.
Isoquinoline Derivatives: These compounds share the isoquinoline moiety and are known for their diverse pharmacological activities.
Uniqueness
4-[3-(3-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-2-(4-METHYLPHENYL)-1,2-DIHYDROISOQUINOLIN-1-ONE is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C24H16ClN3O2 |
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Molecular Weight |
413.9 g/mol |
IUPAC Name |
4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)isoquinolin-1-one |
InChI |
InChI=1S/C24H16ClN3O2/c1-15-9-11-18(12-10-15)28-14-21(19-7-2-3-8-20(19)24(28)29)23-26-22(27-30-23)16-5-4-6-17(25)13-16/h2-14H,1H3 |
InChI Key |
ONGDHDXCLWDTGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
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